11-epi-PGE1

Descripción

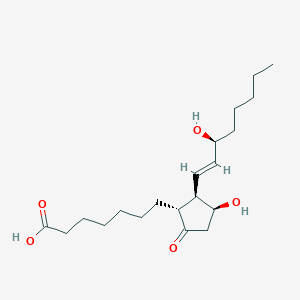

Structure

3D Structure

Propiedades

IUPAC Name |

7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-FZYGRIMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347932 | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24570-01-2 | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Epiprostaglandin E1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-EPIPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Significance of 11-epi-PGE1

For Researchers, Scientists, and Drug Development Professionals

Core Summary

11-epi-Prostaglandin E1 (11-epi-PGE1) is a stereoisomer of the well-characterized Prostaglandin (B15479496) E1 (PGE1). The spatial arrangement of the hydroxyl group at the 11th carbon position is altered from the alpha to the beta configuration, defining it as an epimer. This structural modification significantly impacts its biological activity, rendering it a substantially less potent agonist at prostanoid receptors compared to its parent compound, PGE1. While research specifically focused on this compound is limited, its biological significance is primarily understood through its diminished interaction with the E-type prostanoid (EP) receptors, which are the primary targets of PGE1. This guide provides a comprehensive overview of the known biological activities, receptor interactions, and signaling pathways related to this compound, alongside detailed experimental protocols for its study.

Biological Activity and Potency

The primary biological significance of this compound lies in its reduced potency compared to PGE1. This has been demonstrated in classic pharmacology experiments using isolated smooth muscle tissues. The contractile response of these tissues to prostanoids is a direct measure of their activity at EP receptors.

Table 1: Relative Potency of this compound vs. PGE1 on Smooth Muscle Contraction

| Tissue Preparation | Relative Potency (PGE1 = 100%) | Reference |

| Rat Uterus | 13% | [Cayman Chemical, 2023] |

| Guinea Pig Ileum | 3.6% | [Cayman Chemical, 2023] |

This marked decrease in potency suggests that the stereochemistry of the C-11 hydroxyl group is critical for optimal binding and activation of the EP receptors responsible for smooth muscle contraction.

Prostanoid Receptor Interaction and Signaling Pathways

Prostaglandins (B1171923) exert their effects by binding to a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. PGE1 is a ligand for the four EP receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and, consequently, distinct second messenger systems.

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i) via the phospholipase C (PLC) pathway. This signaling cascade is often associated with smooth muscle contraction.

-

EP2 and EP4 Receptors: Both are coupled to Gs, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is typically associated with smooth muscle relaxation and vasodilation.

-

EP3 Receptor: This receptor has multiple splice variants and primarily couples to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. Some isoforms can also couple to Gq or G12/13.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for the EP receptors, which are the presumed targets of this compound.

Caption: EP1 Receptor Signaling Pathway.

Caption: EP2/EP4 Receptor Signaling Pathway.

Caption: EP3 Receptor Signaling Pathway.

Experimental Protocols

To facilitate further research into the biological significance of this compound, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for Prostanoid Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific EP receptor subtype expressed in a cell line.

Materials:

-

HEK293 cells stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

Radioligand: [³H]-PGE₂ (specific activity ~100-200 Ci/mmol).

-

Unlabeled ligands: this compound, PGE1 (for positive control), and a non-specific ligand (e.g., a high concentration of unlabeled PGE₂).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells and resuspend in ice-cold membrane preparation buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific ligand (e.g., 10 µM unlabeled PGE₂) (for non-specific binding).

-

50 µL of varying concentrations of this compound or unlabeled PGE1.

-

-

Add 50 µL of [³H]-PGE₂ (final concentration ~1-2 nM) to all wells.

-

Add 100 µL of the membrane preparation (containing 20-50 µg of protein) to all wells.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

Isolated Smooth Muscle Contraction Assay (Organ Bath)

This protocol is used to measure the functional potency (EC50) of this compound in inducing smooth muscle contraction.

Materials:

-

Animal tissue: Rat uterus or guinea pig ileum.

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose.

-

Organ bath system with isometric force transducers.

-

This compound and PGE1 stock solutions.

-

Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical protocols.

-

Dissect the desired tissue (e.g., a segment of the uterine horn or a section of the ileum) and place it in ice-cold Krebs-Henseleit solution.

-

Clean the tissue of any adhering fat and connective tissue.

-

Mount the tissue segment in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.

-

Wash the tissue with fresh Krebs-Henseleit solution every 15 minutes during equilibration.

-

Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

-

-

Cumulative Concentration-Response Curve:

-

After the tissue has returned to baseline, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 10 µM).

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the contractile force generated at each concentration.

-

After the maximum response is achieved, wash the tissue extensively with fresh Krebs-Henseleit solution.

-

Repeat the procedure with PGE1 to obtain a reference concentration-response curve.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximum response to a reference agonist (e.g., PGE1 or KCl).

-

Plot the percentage of maximal response against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression analysis.

-

Caption: Isolated Organ Bath Workflow.

Synthesis and Purification

The synthesis of this compound typically involves a modification of the well-established Corey synthesis of prostaglandins, which utilizes the Corey lactone as a key intermediate. The epimerization at the C-11 position can be achieved through stereochemical control during the reduction of a ketone precursor or through a Mitsunobu reaction to invert the stereochemistry of the hydroxyl group.

Purification of this compound from the reaction mixture and separation from other stereoisomers is typically achieved using high-performance liquid chromatography (HPLC), often on a reversed-phase C18 column.

Conclusion

This compound is a biologically relevant stereoisomer of PGE1, primarily characterized by its significantly lower potency at prostanoid receptors. Its study provides valuable insights into the structure-activity relationships of prostaglandins and the critical role of the C-11 hydroxyl group's stereochemistry in receptor binding and activation. While direct research on this compound is not extensive, the methodologies provided in this guide offer a framework for its further characterization, which could be valuable for the design of selective prostanoid receptor ligands and for a deeper understanding of prostaglandin pharmacology.

Endogenous Occurrence of 11-epi-Prostaglandin E1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 11-epi-prostaglandin E1 (11-epi-PGE1), a stereoisomer of the well-characterized prostaglandin (B15479496) E1 (PGE1). While the endogenous occurrence, biosynthesis, and specific physiological roles of this compound are not as extensively documented as those of PGE1, this guide consolidates the available information and provides context based on the known biology of PGE1. Particular focus is given to the analytical methods required for the challenging separation of these epimers, which is crucial for advancing research in this area. This document is intended to be a valuable resource for researchers in pharmacology, biochemistry, and drug development who are interested in the nuanced roles of prostaglandin isomers in health and disease.

Introduction to Prostaglandin E1 and its Epimer

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E1 (PGE1) is a member of the prostanoid class of fatty acid derivatives and is known for its potent biological activities, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation.[1] 11-epi-Prostaglandin E1 is a stereoisomer of PGE1, differing in the configuration of the hydroxyl group at the 11th carbon position. While commercially available for research purposes and described as a less potent isomer of PGE1, detailed information regarding its endogenous presence and specific biological functions is limited in current scientific literature.[2]

Biosynthesis of Prostaglandin E1 and Potential Formation of this compound

Prostaglandin E1 is synthesized from dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid.[3] The biosynthesis is a multi-step enzymatic process. First, DGLA is converted to the intermediate prostaglandin G1 (PGG1) and then to prostaglandin H1 (PGH1) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH1 is then isomerized to PGE1 by the action of prostaglandin E synthase (PGES).

The precise mechanism for the endogenous formation of this compound has not been definitively elucidated. It is plausible that this compound is formed as a minor byproduct during the enzymatic synthesis of PGE1, potentially due to a lack of complete stereospecificity of the enzymes involved. Alternatively, it could be formed non-enzymatically through the epimerization of PGE1 under certain physiological or pathological conditions. Further research is required to clarify the exact biosynthetic pathway of this compound.

Figure 1. Postulated Biosynthetic Pathway of this compound.

Endogenous Occurrence and Quantitative Data

There is a significant lack of quantitative data on the endogenous levels of 11-epi-prostaglandin E1 in biological tissues and fluids. Most studies have focused on the quantification of the major prostaglandins like PGE1 and PGE2. The primary challenge in determining the endogenous levels of this compound is the difficulty in separating it from the much more abundant PGE1.

For context, the table below summarizes reported endogenous levels of Prostaglandin E1 in various human biological samples. It is critical to note that these values are for PGE1, and equivalent data for this compound is not currently available in the scientific literature.

| Biological Matrix | Analyte | Concentration Range | Reference |

| Human Plasma | 15-keto-13,14-dihydro-PGE1 (PGE1 metabolite) | 3.2 - 80.4 pg/mL | [4] |

| Human Plasma (in patients with atopic dermatitis) | 15-keto-13,14-dihydro-PGE1 (PGE1 metabolite) | 3.9 - 49.6 pg/mL | [4] |

| Human Urine | Prostaglandin E1 | Absent in 'clear' urine, present in seminal plasma contaminated urine | [5] |

| Dog Plasma | Prostaglandin E1 | LLOQ of 10 pg/mL | [1] |

This table presents data for Prostaglandin E1 and its metabolite for comparative purposes, as no quantitative data for endogenous 11-epi-Prostaglandin E1 has been found in the reviewed literature.

Signaling Pathways

Prostaglandin E1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.[6] The signaling pathways activated by these receptors are diverse and cell-type specific.

While there is no direct evidence detailing the signaling of this compound, a study on a synthetic analogue, ent-11-epi-15-epi PGE2 methyl ester, demonstrated that it could contract guinea pig ileum and act as a competitive antagonist to PGE2 and PGF2α at higher concentrations.[7] This suggests that this compound may interact with prostanoid receptors, although likely with a different affinity and efficacy compared to PGE1. Given that it is described as a "less potent isomer," it is plausible that it binds to the same EP receptors as PGE1 but with lower affinity, leading to a weaker biological response.[2]

Figure 2. Known PGE1 and Postulated this compound Signaling Pathways.

Experimental Protocols

The accurate quantification of 11-epi-prostaglandin E1 in biological samples is contingent on a robust analytical method capable of separating it from its more abundant epimer, PGE1. Standard reverse-phase HPLC methods are often insufficient for this purpose. Chiral chromatography is the recommended approach.

Chiral HPLC Separation of Prostaglandin E1 Epimers

This protocol is based on a published method for the separation of PGE1 enantiomers and can be adapted for the separation of its diastereomer, this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral HPLC Column: Chiracel OJ-RH (or equivalent amylose-based chiral stationary phase).

-

-

Mobile Phase:

-

A mixture of acetonitrile, methanol (B129727), and water (pH adjusted to 4 with a suitable acid, e.g., formic acid).

-

Optimized eluent composition for PGE1 enantiomers: Acetonitrile:Methanol:Water (30:10:60, v/v/v). The optimal ratio for separating this compound from PGE1 may require further optimization.

-

-

Chromatographic Conditions:

-

Column Temperature: 25 °C.

-

Flow Rate: Typically 0.5 - 1.0 mL/min, to be optimized for best resolution.

-

Detection Wavelength: 200 nm.

-

-

Sample Preparation:

-

Solid Phase Extraction (SPE): Prostaglandins are typically extracted from biological fluids (plasma, urine) or tissue homogenates using C18 SPE cartridges.

-

Condition the C18 cartridge with methanol followed by water.

-

Acidify the sample to pH 3-4 with a suitable acid.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.

-

LC-MS/MS Analysis

For enhanced sensitivity and specificity, the chiral HPLC separation can be coupled to a tandem mass spectrometer (MS/MS).

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for PGE1 would need to be determined and optimized. Since this compound is an isomer, it will have the same MRM transitions as PGE1, making chromatographic separation essential.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., PGE1-d4) should be added to the sample prior to extraction to correct for matrix effects and variations in extraction recovery and ionization efficiency.

-

Figure 3. Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

The endogenous occurrence and biological significance of 11-epi-prostaglandin E1 represent a largely unexplored area of prostanoid research. While current evidence is sparse, the existence of this epimer and its potential for biological activity warrant further investigation. The primary obstacle to progress in this field is the analytical challenge of separating and quantifying this compound in complex biological matrices. The development and application of robust chiral chromatography methods coupled with mass spectrometry are paramount.

Future research should focus on:

-

Screening for Endogenous this compound: Utilizing the described analytical methods to screen various tissues and biofluids for the presence and quantity of this compound under both normal and pathological conditions.

-

Investigating Biosynthesis: Elucidating the precise mechanism of this compound formation, whether enzymatic or non-enzymatic.

-

Characterizing Biological Activity: Determining the binding affinities of this compound for the different EP receptor subtypes and characterizing its downstream signaling effects and overall physiological function.

A deeper understanding of this compound could reveal novel biological pathways and potentially lead to the development of new therapeutic agents that target specific prostaglandin isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uh-ir.tdl.org [uh-ir.tdl.org]

- 5. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Biosynthetic Pathway of 11-epi-PGE1 in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of signaling molecules, plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation. Its biosynthesis from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA) is a well-characterized enzymatic cascade. However, the formation of its stereoisomers, such as 11-epi-PGE1 (also known as 11β-PGE1), is less understood. This technical guide provides a comprehensive overview of the biosynthetic pathway of PGE1 in mammals and explores the putative mechanisms for the formation of this compound, a less potent isomer of PGE1. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the involved pathways and workflows.

Core Biosynthetic Pathway of Prostaglandin E1

The primary pathway for PGE1 synthesis involves the sequential action of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes on DGLA.

Liberation of Dihomo-γ-Linolenic Acid (DGLA)

The biosynthesis is initiated by the release of DGLA from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). This step is often the rate-limiting step in prostanoid production.

Cyclooxygenase (COX) Activity

Free DGLA is then metabolized by either of the two cyclooxygenase isoforms, COX-1 or COX-2. These enzymes catalyze a two-step reaction: a cyclooxygenase reaction that forms the endoperoxide prostaglandin G1 (PGG1), followed by a peroxidase reaction that reduces PGG1 to prostaglandin H1 (PGH1).

Prostaglandin E Synthase (PGES) Activity

The unstable intermediate, PGH1, is subsequently isomerized to PGE1 by the action of prostaglandin E synthases. There are three known isoforms of PGES in mammals:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme, often coupled with COX-2 in inflammatory responses.[1][2][3]

-

Microsomal Prostaglandin E Synthase-2 (mPGES-2): A constitutively expressed enzyme that can couple with both COX-1 and COX-2.

-

Cytosolic Prostaglandin E Synthase (cPGES): A constitutive enzyme that is preferentially coupled with COX-1 for immediate PGE2 production.[4][5]

Formation of this compound: A Putative Pathway

Currently, there is no evidence for a distinct enzymatic pathway dedicated to the synthesis of this compound in mammals. The prevailing hypotheses suggest its formation through two primary mechanisms:

-

Lack of Stereospecificity of Prostaglandin E Synthases: It is plausible that the PGES enzymes, while predominantly producing the 11α-hydroxy epimer (PGE1), exhibit a degree of stereochemical infidelity, leading to the formation of the 11β-hydroxy epimer (this compound) as a minor byproduct. This would mean that a small percentage of the PGH1 substrate is converted to this compound alongside the major product, PGE1.

-

Non-Enzymatic Epimerization: Prostaglandins (B1171923) can undergo epimerization at the C-11 position under certain physiological or experimental conditions. This chemical conversion could potentially occur after the enzymatic synthesis of PGE1, leading to the formation of its 11-epi isomer.

The biological significance of this compound is not fully understood, though it is known to be a less potent isomer of PGE1.[6]

Quantitative Data

The following tables summarize the available quantitative data relevant to the biosynthesis of PGE1. Data on the specific kinetics of this compound formation are not currently available in the literature.

Table 1: Enzyme Kinetics of Cyclooxygenases with Dihomo-γ-Linolenic Acid (DGLA) and Arachidonic Acid (AA)

| Enzyme | Substrate | Km (µM) | Vmax (relative to AA with COX-1) |

| COX-1 | DGLA | ~5 | ~0.5 |

| AA | ~5 | 1.0 | |

| COX-2 | DGLA | ~5 | ~1.0 |

| AA | ~5 | ~1.0 |

Data compiled from multiple sources indicating that while COX-2 utilizes DGLA and AA with similar efficiency, COX-1 shows a preference for AA.[7][8][9][10]

Table 2: Relative Potency of this compound

| Biological Activity | Relative Potency (this compound vs. PGE1) |

| Contraction of rat uterus | 13% |

| Contraction of guinea pig ileum | 3.6% |

Data from Cayman Chemical product information sheet, citing Ramwell, P.W., et al. (1969).[6]

Experimental Protocols

The analysis of PGE1 and its epimers requires sensitive and specific analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Prostaglandins from Biological Samples

This protocol describes a general method for the extraction and analysis of prostaglandins from cell culture supernatants or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

- To 1 mL of plasma or cell culture supernatant, add an internal standard (e.g., PGE1-d4).

- Acidify the sample to pH 3-4 with 1M HCl.

- Perform solid-phase extraction (SPE) using a C18 cartridge.

- Condition the cartridge with methanol (B129727) followed by water.

- Load the acidified sample.

- Wash the cartridge with water and then hexane.

- Elute the prostaglandins with methyl formate (B1220265) or ethyl acetate.

- Evaporate the eluate to dryness under a stream of nitrogen.

2. Derivatization (for GC-MS):

- For gas chromatography-mass spectrometry (GC-MS) analysis, the sample can be derivatized to improve volatility and ionization efficiency. A common method is to form the pentafluorobenzyl (PFB) ester of the carboxyl group, the methyloxime (MO) of the keto group, and the trimethylsilyl (B98337) (TMS) ether of the hydroxyl groups.

3. LC-MS/MS Analysis:

- Reconstitute the dried extract in a suitable mobile phase (e.g., 80:20 water:acetonitrile).

- Inject the sample onto a reverse-phase C18 column.

- Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

- Perform mass spectrometric detection using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

- Monitor the transition for PGE1 (e.g., m/z 353.2 -> 271.2) and the internal standard.

Protocol 2: Chiral Separation of Prostaglandin E1 Epimers

This protocol outlines a method for the separation of PGE1 and its 11-epi isomer using chiral high-performance liquid chromatography (HPLC).

1. HPLC System:

- An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based chiral column).

2. Mobile Phase:

- A mixture of hexane, isopropanol, and a small amount of an acidic modifier (e.g., trifluoroacetic acid) is commonly used for normal-phase chiral separations. The exact ratio should be optimized for the specific column and analytes.

3. Sample Preparation:

- The extracted and purified prostaglandin sample is dissolved in the mobile phase.

4. Chromatographic Conditions:

- Inject the sample onto the chiral column.

- Run the separation under isocratic conditions.

- Monitor the elution of the epimers using a UV detector at an appropriate wavelength (e.g., ~210 nm).

- The retention times of PGE1 and this compound will differ, allowing for their separation and quantification.

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway of PGE1 and a proposed workflow for its analysis.

Caption: Biosynthetic pathway of PGE1 and putative formation of this compound.

Caption: General experimental workflow for prostaglandin analysis.

Conclusion

The biosynthesis of PGE1 in mammals is a well-defined enzymatic process involving PLA2, COX, and PGES enzymes acting on the precursor DGLA. In contrast, the formation of this compound is not attributed to a specific enzymatic pathway. The available evidence suggests that it likely arises as a minor byproduct due to the incomplete stereoselectivity of PGES enzymes or through non-enzymatic epimerization of PGE1. Further research is required to elucidate the precise mechanisms and the physiological relevance of this compound. The analytical methods outlined in this guide provide a robust framework for the separation and quantification of PGE1 and its epimers, which is essential for advancing our understanding of the roles of these signaling molecules in health and disease.

References

- 1. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.tau.ac.il [cris.tau.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

11-epi-Prostaglandin E1: A Technical Guide to its Mechanism of Action on Prostanoid Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 11-epi-prostaglandin E1 (11-epi-PGE1) on prostanoid receptors. This compound, a stereoisomer of the well-characterized prostaglandin (B15479496) E1 (PGE1), exhibits distinct pharmacological properties. While extensive quantitative data on its receptor binding and activation are limited in publicly available literature, this document synthesizes the current understanding of its interactions with the prostanoid receptor family, its downstream signaling pathways, and the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in prostanoid-related drug discovery and development.

Introduction to this compound and Prostanoid Receptors

Prostaglandins are a group of lipid compounds that are derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E1 (PGE1) is a member of this family, known for its potent vasodilatory and anti-inflammatory effects. This compound is a naturally occurring epimer of PGE1, differing in the stereochemistry at the C-11 position. This structural alteration significantly impacts its biological activity.

Prostanoids exert their effects by binding to a family of eight G-protein coupled receptors (GPCRs), namely the DP1-2, EP1-4, FP, IP, and TP receptors. These receptors are coupled to various intracellular signaling pathways, mediating a wide range of physiological and pathological processes. The interaction of this compound with these receptors is of considerable interest for understanding its unique pharmacological profile and therapeutic potential.

Quantitative Data on Receptor Interaction

Comprehensive quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at the full panel of prostanoid receptors is not extensively available in the published literature. However, functional studies have provided some insights into its relative potency compared to PGE1.

Table 1: Functional Potency of this compound Relative to PGE1

| Tissue Preparation | Bioassay | Relative Potency (% of PGE1) | Implied Receptor Target(s) |

| Rat Uterus | Contraction | 13% | EP1, EP3, FP |

| Guinea Pig Ileum | Contraction | 3.6% | EP1, EP3 |

Data sourced from Cayman Chemical product information sheet.

The data in Table 1 suggests that this compound is a significantly less potent agonist than PGE1 at contractile prostanoid receptors, such as EP1, EP3, and FP, which are known to mediate smooth muscle contraction. Further research is required to establish a complete binding and activity profile of this compound across all prostanoid receptor subtypes.

Mechanism of Action and Signaling Pathways

Based on the known signaling mechanisms of prostanoid receptors and the limited functional data for this compound, its mechanism of action can be inferred. The primary signaling pathways for the EP receptor subtypes, which are the most likely targets for PGE analogs, are outlined below.

-

EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is typically associated with smooth muscle contraction.

-

EP2 and EP4 Receptors: Both are coupled to Gs protein. Agonist binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, often leading to smooth muscle relaxation and modulation of inflammation.

-

EP3 Receptor: This receptor exhibits complex signaling due to its coupling to multiple G proteins, including Gi, Gs, and G12/13. The most common pathway involves Gi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This can counteract the effects of EP2 and EP4 activation and promote smooth muscle contraction.

Given that this compound demonstrates contractile activity, it is plausible that it acts as an agonist at EP1 and/or EP3 receptors, leading to an increase in intracellular calcium or a decrease in cAMP, respectively. Its significantly lower potency compared to PGE1 suggests a reduced affinity or efficacy at these receptors.

Signaling Pathway Diagrams

Experimental Protocols

The characterization of this compound's activity on prostanoid receptors involves a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for a specific prostanoid receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the receptor by this compound.

-

Materials:

-

Cell membranes expressing the prostanoid receptor of interest (e.g., from HEK293 cells stably transfected with the receptor).

-

Radiolabeled prostanoid ligand (e.g., [³H]-PGE2).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

cAMP Measurement Assay

This functional assay measures the effect of this compound on adenylyl cyclase activity, relevant for Gs- and Gi-coupled receptors (EP2, EP4, and EP3).

-

Objective: To quantify changes in intracellular cAMP levels in response to this compound.

-

Materials:

-

Whole cells expressing the prostanoid receptor of interest.

-

This compound stock solution.

-

Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell lysis buffer.

-

-

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

For Gi-coupled receptors, stimulate cells with a fixed concentration of forskolin.

-

Add varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curve to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value.

-

Intracellular Calcium Mobilization Assay

This functional assay is used to assess the activity of this compound on Gq-coupled receptors (EP1).

-

Objective: To measure changes in intracellular calcium concentration following receptor activation by this compound.

-

Materials:

-

Whole cells expressing the prostanoid receptor of interest.

-

This compound stock solution.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorescence plate reader or microscope.

-

-

Procedure:

-

Load cells with a calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound.

-

Monitor the change in fluorescence over time.

-

Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.

-

Conclusion and Future Directions

This compound is an intriguing isomer of PGE1 with a distinct and less potent pharmacological profile. The available evidence suggests that it may act as a weak agonist at contractile prostanoid receptors, likely EP1 and/or EP3. However, a comprehensive understanding of its mechanism of action is hampered by the lack of detailed quantitative data on its interaction with the full spectrum of prostanoid receptors.

Future research should focus on:

-

Comprehensive Receptor Profiling: Determining the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at all eight prostanoid receptors using recombinant expression systems.

-

Elucidation of Downstream Signaling: Investigating the precise signaling pathways activated by this compound at its primary receptor targets.

-

In Vivo Studies: Characterizing the physiological and pathological effects of this compound in relevant animal models to explore its therapeutic potential.

A more complete pharmacological characterization of this compound will be instrumental in unlocking its potential as a research tool and a lead compound for the development of novel therapeutics targeting the prostanoid system.

An In-depth Technical Guide on the Receptor Binding Affinity of 11-epi-PGE1 versus PGE1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the receptor binding affinity of Prostaglandin (B15479496) E1 (PGE1) and its stereoisomer, 11-epi-PGE1, for the prostaglandin E (EP) receptor subtypes. Due to a scarcity of direct quantitative binding data for this compound, this guide synthesizes available binding data for PGE1 with comparative biological activity data for this compound to infer relative receptor interactions. This document also details the experimental protocols for assessing receptor binding and outlines the associated signaling pathways.

Quantitative Data Summary

The binding affinity of PGE1 for the four EP receptor subtypes (EP1, EP2, EP3, and EP4) has been characterized in multiple studies. In contrast, direct competitive binding data for this compound is not extensively available in the public domain. However, its biological activity relative to PGE1 has been assessed, offering insights into its receptor interaction.

Table 1: Receptor Binding Affinity of PGE1

| Receptor Subtype | Species | Ligand | Affinity (Ki, nM) |

| EP1 | Mouse | PGE1 | 36 |

| EP2 | Mouse | PGE1 | 10 |

| EP3 | Mouse | PGE1 | 1.1 |

| EP4 | Mouse | PGE1 | 2.1 |

Data sourced from a study on mouse prostanoid receptors.

Table 2: Comparative Biological Potency of this compound

| Ligand | Bioassay | Relative Potency to PGE1 |

| This compound | Contraction of rat uterus | 13% |

| This compound | Contraction of guinea pig ileum | 3.6% |

Data indicates that this compound is a less potent isomer of PGE1[1][2].

The stereochemistry of the hydroxyl group at the C-11 position plays a critical role in the agonist activity of prostaglandins (B1171923) at the EP1 receptor[3]. The available data suggests that this compound, an epimer of PGE1 at the C-11 position, exhibits significantly lower biological potency compared to PGE1[2]. This reduced potency is likely a direct consequence of a lower binding affinity for the EP receptors.

Experimental Protocols: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor. Below is a detailed methodology for a typical assay.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for a specific EP receptor subtype by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-PGE1).

Materials:

-

Cell Lines: HEK293 or CHO cells stably expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).

-

Radioligand: Tritiated prostaglandin E1 ([3H]-PGE1) or E2 ([3H]-PGE2).

-

Test Compounds: Unlabeled PGE1 (for standard curve) and this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well plates.

-

Cell Harvester.

-

Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target EP receptor to confluency.

-

Harvest the cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of radioligand (typically at or below its Kd value).

-

Add increasing concentrations of the unlabeled test compound (this compound) or the standard (PGE1) to different wells.

-

To determine non-specific binding, add a high concentration of unlabeled PGE1 to a set of wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

Prostaglandin E1 exerts its physiological effects by binding to the four subtypes of the EP receptor, each of which couples to a different G-protein and initiates a distinct downstream signaling cascade.

Caption: Signaling pathways of the four EP receptor subtypes.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Logical relationship for comparing PGE1 and this compound affinity.

References

The Physiological Role of 11-epi-Prostaglandin E1 in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the physiological role of 11-epi-prostaglandin E1 (11-epi-PGE1) and its parent compound, prostaglandin (B15479496) E1 (PGE1), in the context of inflammation. While direct research on this compound is limited, its structural similarity to PGE1 and its identity as a metabolite of the synthetic PGE1 analog misoprostol (B33685), allow for a comprehensive understanding of its likely anti-inflammatory functions. This guide synthesizes the available quantitative data, details the underlying signaling pathways, and provides a repository of experimental protocols to facilitate further research in this area.

Introduction: Prostaglandin E1 and its Epimer

Prostaglandin E1 (PGE1) is a lipid autacoid derived from the omega-6 fatty acid dihomo-γ-linolenic acid (DGLA) through the action of cyclooxygenase (COX) enzymes. It is well-documented for its potent vasodilatory and anti-inflammatory properties.[1][2] this compound is a stereoisomer (epimer) of PGE1, differing in the configuration of the hydroxyl group at the 11th carbon position.[3] While its biological activity is generally considered to be less potent than that of PGE1, it is a significant metabolite of the widely used synthetic PGE1 analog, misoprostol, and thus its physiological effects are of considerable interest.[4] Misoprostol itself is a prodrug that is rapidly de-esterified to its active metabolite, misoprostol acid, which includes this compound as a component.[5]

This guide will focus on the established anti-inflammatory effects of PGE1 and its analogs as a proxy for understanding the physiological role of this compound, while also presenting the limited direct evidence available for the epimer itself.

Anti-Inflammatory Effects of PGE1 and its Analogs: Quantitative Data

The anti-inflammatory properties of PGE1 and its synthetic analogs have been demonstrated across a range of in vitro and in vivo models. These effects are multifaceted, encompassing the modulation of immune cell function, reduction of pro-inflammatory cytokine production, and suppression of endothelial cell activation. The following tables summarize the key quantitative findings from the literature.

Table 1: In Vitro Anti-Inflammatory Effects of PGE1 and its Analogs

| Compound | Model System | Parameter Measured | Effect | Potency (IC50/EC50) | Reference |

| PGE1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α production (LPS-stimulated) | Inhibition | IC50 ≈ 0.5 x 10⁻⁷ M | [6] |

| PGE1 | Human Neutrophils | Superoxide anion generation (fMLP-stimulated) | Inhibition | Dose-dependent (10⁻⁸ to 10⁻⁵ M) | [7] |

| PGE1 | Human Neutrophils | Elastase release (fMLP-stimulated) | Inhibition | Dose-dependent (10⁻⁸ to 10⁻⁵ M) | [7] |

| PGE1 | Human Neutrophils | Chemotaxis (fMLP-stimulated) | Inhibition | EC50 = 90 ± 24.5 nM | |

| Misoprostol | Human Neutrophils | Superoxide anion generation (fMLP-stimulated) | Inhibition (to 70.7 ± 7% of control) | 1 µM | [8] |

| PGE1 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α-induced ICAM-1 expression | Inhibition | Dose-dependent (10⁻¹² to 10⁻⁸ M) | [9] |

| PGE1 | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α-induced VCAM-1 expression | No significant effect | - | [9] |

| PGE1 | Human Umbilical Vein Endothelial Cells (HUVECs) | Monocyte adhesion (TNF-α-stimulated) | Decreased | Dose-dependent | [10] |

| PGE1 | Bone Marrow Macrophages | Phagocytosis of zymosan | Inhibition | 10⁻⁶ M | [11] |

Table 2: In Vivo Anti-Inflammatory Effects of PGE1 Analogs

| Compound | Animal Model | Parameter Measured | Dose | Effect | Reference |

| 15-methyl-PGE1 | Rat, Macrophage-dependent glomerulonephritis | Proteinuria | Not specified | ↓ 63% vs. vehicle | [12] |

| 15-methyl-PGE1 | Rat, Macrophage-dependent glomerulonephritis | Glomerular macrophage number | Not specified | ↓ 63% vs. vehicle | [12] |

| Misoprostol | Rat, LPS-induced endotoxemia | Serum TNF-α activity | 100 µg/kg | Significant inhibition | [5] |

| Misoprostol | Rat, LPS-induced endotoxemia | Serum TNF-α activity | 200 µg/kg | Dose-dependent inhibition (P < 0.01) | [5] |

| 15-methyl-PGE1 | Rat, Adjuvant-induced polyarthritis | Arthritis suppression | Not specified | Dose-dependent suppression | |

| 15-methyl-PGE1 | Rat, Immune complex-induced vasculitis | Vasopermeability | Not specified | Dose-dependent decrease |

Comparative Potency of this compound

Direct quantitative data on the anti-inflammatory effects of this compound are scarce. However, a study on its biological activity in smooth muscle contraction provides an indication of its relative potency compared to PGE1.

Table 3: Comparative Potency of this compound vs. PGE1

| Compound | Biological System | Potency Relative to PGE1 | Reference |

| This compound | Rat Uterus Contraction | 13% | [4] |

| This compound | Guinea Pig Ileum Contraction | 3.6% | [4] |

These findings suggest that this compound likely possesses anti-inflammatory properties, albeit with a lower potency than PGE1.

Signaling Pathways in Inflammation

The anti-inflammatory effects of PGE1 and its analogs are primarily mediated through their interaction with E-prostanoid (EP) receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The diverse signaling cascades initiated by these receptors account for the context-dependent and cell-type-specific actions of PGE1.

EP2 and EP4 Receptor Signaling: The cAMP-PKA-CREB Axis

In immune cells such as macrophages and neutrophils, the anti-inflammatory effects of PGE1 are predominantly mediated by the EP2 and EP4 receptors, which couple to the Gs alpha subunit of heterotrimeric G proteins.

Activation of EP2 and EP4 receptors by PGE1 leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB recruits the transcriptional co-activator CREB-binding protein (CBP)/p300, leading to the transcription of genes containing cAMP response elements (CRE) in their promoters. Notably, this includes anti-inflammatory genes such as Interleukin-10 (IL-10) and Arginase-1, which are hallmarks of an M2-like anti-inflammatory macrophage phenotype.

Crosstalk with the NF-κB Pathway

The NF-κB transcription factor is a master regulator of pro-inflammatory gene expression, including TNF-α, IL-1β, and IL-6. The PGE1-cAMP-PKA signaling axis can inhibit the NF-κB pathway at multiple levels.[2] This inhibition can occur through PKA-mediated phosphorylation of components of the NF-κB signaling cascade or through the induction of inhibitory proteins. By suppressing NF-κB activation, PGE1 effectively dampens the production of a wide array of pro-inflammatory mediators.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Neutrophil Chemotaxis Assay

This protocol is adapted from methods used to assess the effect of prostaglandins (B1171923) on neutrophil migration.

Objective: To quantify the dose-dependent inhibition of fMLP-induced human neutrophil chemotaxis by this compound or PGE1.

Materials:

-

Human neutrophils isolated from fresh venous blood.

-

RPMI 1640 medium.

-

fMLP (N-formyl-methionyl-leucyl-phenylalanine).

-

This compound and PGE1 stock solutions.

-

Boyden chambers with polycarbonate filters (e.g., 3-μm pore size).

-

Diff-Quik stain.

-

Microscope.

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in RPMI 1640 medium at a concentration of 2 x 10⁶ cells/mL.

-

Chemoattractant Preparation: Prepare a solution of fMLP in RPMI 1640 at a concentration of 10 nM.

-

Inhibitor Preparation: Prepare serial dilutions of this compound and PGE1 in RPMI 1640 to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M.

-

Assay Setup:

-

Add 25 µL of the fMLP solution to the lower wells of the Boyden chamber.

-

In separate tubes, pre-incubate 200 µL of the neutrophil suspension with 25 µL of the various concentrations of this compound, PGE1, or vehicle control for 15 minutes at 37°C.

-

Place the polycarbonate filter over the lower wells.

-

Carefully add 200 µL of the pre-incubated neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Cell Staining and Counting:

-

Disassemble the chamber and remove the filter.

-

Wipe the cells from the upper surface of the filter.

-

Fix and stain the filter using Diff-Quik stain.

-

Mount the filter on a microscope slide.

-

Count the number of neutrophils that have migrated to the lower surface of the filter in at least five high-power fields.

-

-

Data Analysis: Express the results as the percentage of inhibition of chemotaxis compared to the vehicle control. Calculate the EC50 value for each compound.

In Vitro Macrophage Cytokine Production Assay

This protocol describes a method to measure the effect of this compound or PGE1 on LPS-induced TNF-α production by macrophages.

Objective: To determine the dose-dependent inhibition of LPS-stimulated TNF-α secretion from a macrophage cell line (e.g., RAW 264.7) by this compound or PGE1.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM supplemented with 10% FBS and antibiotics.

-

Lipopolysaccharide (LPS).

-

This compound and PGE1 stock solutions.

-

ELISA kit for murine TNF-α.

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of this compound and PGE1 in serum-free DMEM.

-

Pre-treat the cells with various concentrations of the prostaglandins or vehicle control for 1 hour.

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL for 4-6 hours.

-

-

Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes and collect the culture supernatants.

-

ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the TNF-α concentration against the prostaglandin concentration and calculate the IC50 value for each compound.

NF-κB Activation Assay in Endothelial Cells

This protocol details a method to assess the inhibition of TNF-α-induced NF-κB activation in HUVECs by this compound or PGE1.[10]

Objective: To measure the effect of this compound or PGE1 on the nuclear translocation of the p65 subunit of NF-κB in TNF-α-stimulated HUVECs.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium.

-

Recombinant human TNF-α.

-

This compound and PGE1 stock solutions.

-

Nuclear extraction kit.

-

Western blotting reagents.

-

Primary antibody against NF-κB p65.

-

Secondary antibody (HRP-conjugated).

-

Lamin B1 antibody (nuclear loading control).

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium.

-

Treatment:

-

Seed HUVECs in 6-well plates and grow to confluency.

-

Pre-treat the cells with various concentrations of this compound, PGE1, or vehicle for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.

-

-

Nuclear Extraction: Isolate nuclear and cytoplasmic fractions using a commercial nuclear extraction kit.

-

Western Blotting:

-

Determine the protein concentration of the nuclear extracts.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against the p65 subunit of NF-κB.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against Lamin B1 as a nuclear loading control.

-

-

Data Analysis: Quantify the band intensities using densitometry and express the results as the ratio of p65 to Lamin B1. Compare the levels of nuclear p65 in treated cells to the TNF-α-stimulated control.

Conclusion and Future Directions

The evidence strongly suggests that this compound, as an epimer of PGE1 and a metabolite of misoprostol, possesses anti-inflammatory properties. Its likely mechanism of action involves the activation of EP2 and EP4 receptors, leading to an increase in intracellular cAMP, activation of the PKA-CREB pathway, and subsequent suppression of pro-inflammatory signaling cascades, most notably the NF-κB pathway. This results in a reduction of pro-inflammatory cytokine production and a decrease in immune cell activation and recruitment.

However, the direct investigation of this compound in inflammatory models is a significant gap in the current literature. Future research should focus on:

-

Directly quantifying the anti-inflammatory potency of this compound in a variety of in vitro and in vivo models to determine its IC50 and EC50 values for key inflammatory parameters.

-

Conducting head-to-head comparative studies of PGE1, this compound, and other PGE1 analogs to elucidate the structure-activity relationships that govern their anti-inflammatory effects.

-

Further delineating the downstream targets of the PGE1/11-epi-PGE1 signaling pathways in different immune cell types to identify novel therapeutic targets.

A more complete understanding of the physiological role of this compound will be crucial for the development of more effective and targeted anti-inflammatory therapies. This guide provides a foundational resource for researchers and drug development professionals to advance our knowledge in this promising area.

References

- 1. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Attenuation of TNF-α-Induced Inflammatory Injury in Endothelial Cells by Ginsenoside Rb1 via Inhibiting NF-κB, JNK and p38 Signaling Pathways [frontiersin.org]

- 3. Endogenous prostaglandin E2 potentiates anti-inflammatory phenotype of macrophage through the CREB-C/EBP-β cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Prostaglandin E1 attenuates cytotoxic mechanisms of primed neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The prostaglandin paradox: additive inhibition of neutrophil function by aspirin-like drugs and the prostaglandin E1 analog misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E1 inhibits TNF alpha-induced T-cell adhesion to endothelial cells by selective down-modulation of ICAM-1 expression on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genetic enhancement of neuropathic and inflammatory pain by forebrain upregulation of CREB-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of acute and chronic inflammation by orally administered prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandins are required for CREB activation and cellular proliferation during liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory effect of prostaglandin E1 on human neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Activated by 11-epi-Prostaglandin E1: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the downstream signaling pathways activated by 11-epi-Prostaglandin E1 (11-epi-PGE1). Due to the limited availability of direct research on this compound, this document focuses on the well-characterized signaling pathways of its stereoisomer, Prostaglandin (B15479496) E1 (PGE1), as a foundational framework. The known biological activity of this compound, primarily its significantly lower potency, is presented in comparative tables. This guide is intended for researchers, scientists, and drug development professionals, offering detailed pathway diagrams, quantitative data summaries, and experimental protocols to facilitate further investigation into the pharmacology of this specific prostaglandin isomer.

Introduction

Prostaglandin E1 (PGE1), known pharmaceutically as alprostadil, is a bioactive lipid derived from the metabolism of dihomo-γ-linolenic acid (DGLA). It exerts a wide range of physiological effects by interacting with four distinct G-protein coupled receptors (GPCRs) known as the E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These receptors, upon activation, couple to different G-proteins and initiate diverse intracellular signaling cascades.

This compound is a stereoisomer of PGE1, differing in the configuration of the hydroxyl group at the 11th carbon position. This structural alteration has a profound impact on its biological activity. While comprehensive studies on the specific signaling mechanisms of this compound are scarce, early comparative studies have established it as a significantly less potent agonist than PGE1.

This guide will delineate the known signaling pathways of PGE1 as the presumed, albeit attenuated, targets of this compound.

Quantitative Data: Comparative Potency of this compound and PGE1

Direct quantitative data such as receptor binding affinities (Kᵢ) or half-maximal effective concentrations (EC₅₀) for this compound are not widely reported in publicly accessible literature. The primary available data comes from early bioassays comparing its activity to that of PGE1.

| Compound | Bioassay | Relative Potency (% of PGE1) | Reference |

| This compound | Rat Uterus Contraction | 13% | [1] |

| This compound | Guinea Pig Ileum Contraction | 3.6% | [1] |

Note: This data highlights that the change in stereochemistry at the C-11 position dramatically reduces the biological activity of the molecule.

For context, the binding affinities of PGE1 for its receptors are presented below. It is hypothesized that this compound would exhibit significantly higher Kᵢ values for these same receptors.

| Receptor Subtype | Ligand | Binding Affinity (Kᵢ or Kₐ in nM) | Tissue/Cell System |

| EP1 | PGE1 | ~14-36 | Mouse receptors expressed in CHO cells |

| EP2 | PGE1 | ~10 | Human receptor |

| EP3 | PGE1 | ~0.3 | Mouse receptor |

| EP4 | PGE1 | Data less specific, but binds with high affinity | General |

Downstream Signaling Pathways

PGE1, and presumably this compound, elicits its effects through the four EP receptor subtypes, each coupled to a distinct primary signaling pathway.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gαq protein. Its activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC).[2][3][4] This pathway is primarily associated with contractile responses in smooth muscle cells.

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to Gαs proteins.[5][6] Ligand binding stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.[5] This pathway is generally associated with vasodilation and anti-inflammatory effects. While both receptors activate this primary pathway, the EP4 receptor has also been shown to engage in alternative signaling through Gαi and PI3K.[6]

References

- 1. Biological activity of synthetic prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP1 receptor - Wikiwand [wikiwand.com]

- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 4. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Epimer: A Technical Guide to the Natural Sources and Isolation of 11-epi-Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-epi-prostaglandin E1 (11-epi-PGE1), an epimer of the well-characterized prostaglandin (B15479496) E1 (PGE1). While research on this compound is not as extensive as for its parent compound, this document collates the available information on its natural occurrence, detailed protocols for its isolation and analysis, and insights into its potential biological activities. This guide is intended to be a valuable resource for researchers in pharmacology, natural product chemistry, and drug development who are interested in the nuanced roles of prostaglandin isomers.

Natural Sources and Occurrence of 11-epi-Prostaglandin E1

Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that are found in almost all tissues in humans and other animals.[1] They are involved in a wide range of physiological processes.[1] Marine organisms, in particular, are known to be a rich source of various prostaglandins, some of which have unique structural modifications compared to their mammalian counterparts.[2][3][4]

It is hypothesized that this compound can be formed through non-enzymatic epimerization of PGE1 in biological systems, a process that can be influenced by factors such as pH and temperature. Enzymatic pathways for its formation have not yet been elucidated.

Due to the scarcity of direct quantitative data for this compound in natural sources, we present data for a closely related compound, 11β-prostaglandin E2 (an epimer of PGE2), which has been quantified in mouse brain tissue. This serves as a representative example of the potential low-level presence of 11-epi prostaglandins in biological matrices.

Table 1: Quantitative Data for 11β-Prostaglandin E2 in Mouse Brain Tissue

| Biological Matrix | Compound | Concentration (pg/mg tissue) | Analytical Method |

| Mouse Brain | 11β-Prostaglandin E2 | 0.4 ± 0.1 | LC/MS/MS[5] |

Note: This data is for 11β-PGE2 and is presented as a proxy for this compound due to a lack of available data for the latter.

Isolation and Purification of 11-epi-Prostaglandin E1

The isolation of this compound from natural sources is a challenging task due to its presumed low abundance and the presence of numerous other structurally similar lipids. The following experimental protocols are based on established methods for the extraction and separation of prostaglandins and their isomers.

General Extraction Protocol for Prostaglandins from Marine Invertebrates

This protocol is a generalized procedure for the extraction of prostaglandins from marine organisms, such as gorgonian corals.

Materials:

-

Fresh or frozen marine invertebrate tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Homogenizer

-

Ethyl acetate (B1210297)

-

Water (deionized)

-

Formic acid

-

Solid-phase extraction (SPE) C18 cartridges

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Homogenize the powdered tissue in a mixture of ethyl acetate and hexane (1:1, v/v).

-

Centrifuge the homogenate to pellet the solid material.

-

Collect the supernatant and extract the pellet again with the same solvent mixture.

-

Combine the supernatants and wash with water to remove water-soluble impurities.

-

Acidify the aqueous layer with formic acid to a pH of 3-4 and extract again with ethyl acetate.

-

Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a small volume of methanol/water (1:1, v/v).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water followed by a low percentage of methanol in water to remove polar impurities.

-

Elute the prostaglandins with a higher concentration of methanol or ethyl acetate.

-

Evaporate the eluate to dryness and store the crude extract at -80°C until further purification.

Chromatographic Separation of PGE1 and this compound

High-performance liquid chromatography (HPLC) is the method of choice for separating prostaglandin isomers. Chiral chromatography is often necessary to resolve epimers.

Instrumentation and Columns:

-

HPLC system with a UV or mass spectrometric detector.

-

Chiral column (e.g., CHIRALPAK series) or a high-resolution reverse-phase C18 column.

Mobile Phase and Gradient:

-

A typical mobile phase for reverse-phase separation consists of a mixture of acetonitrile (B52724), methanol, and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[5][6]

-

A gradient elution is often employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute the more nonpolar compounds.

-

For chiral separations, isocratic elution with a specific ratio of solvents is often required and needs to be optimized for the specific epimers. A mobile phase of acetonitrile:methanol:water (30:10:60, v/v) at pH 4 has been used for the chiral separation of PGE1 and its enantiomer.[7]

Detection:

-

UV detection can be used, typically at a low wavelength (around 200-210 nm) where prostaglandins absorb light.[7]

-

Mass spectrometry (MS) coupled with HPLC (LC-MS) provides higher sensitivity and specificity, allowing for the identification and quantification of the epimers based on their mass-to-charge ratio and fragmentation patterns.[5]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, prostaglandins need to be derivatized to increase their volatility and thermal stability.

Derivatization Agents:

-

Pentafluorobenzyl (PFB) bromide for esterification of the carboxylic acid group.

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation of the hydroxyl groups.

Procedure:

-

To the dried prostaglandin extract, add a solution of PFB bromide in acetonitrile and a catalyst such as diisopropylethylamine.

-